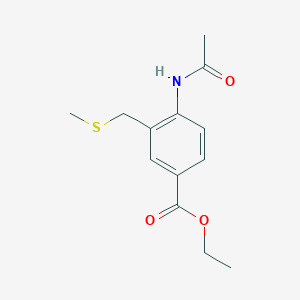![molecular formula C14H20N2O B14499996 2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one CAS No. 64431-63-6](/img/structure/B14499996.png)
2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a pyridine ring attached to a piperidine ring, which is further connected to a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridin-3-ylpiperidine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar ketone group but different structural features.
2-methyl-1-piperidin-4-yl-propan-1-ol: A related compound with an alcohol group instead of a ketone.
Uniqueness
2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one is unique due to its specific combination of a pyridine ring, piperidine ring, and propanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
64431-63-6 |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-11(2)14(17)16-9-4-3-7-13(16)12-6-5-8-15-10-12/h5-6,8,10-11,13H,3-4,7,9H2,1-2H3/t13-/m0/s1 |
Clave InChI |
VGFUATXTFHZIEZ-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)C(=O)N1CCCC[C@H]1C2=CN=CC=C2 |
SMILES canónico |
CC(C)C(=O)N1CCCCC1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
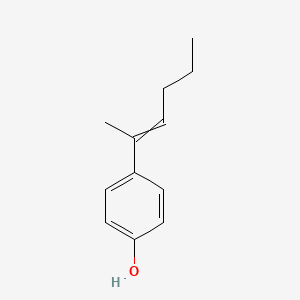
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
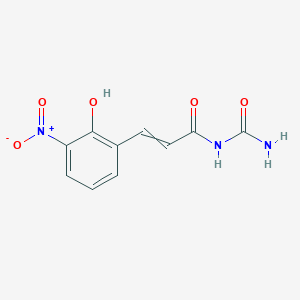
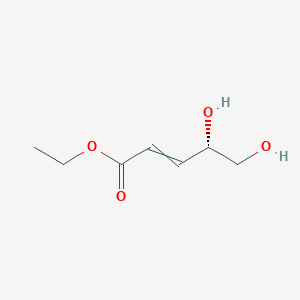
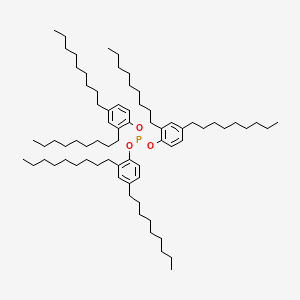
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)
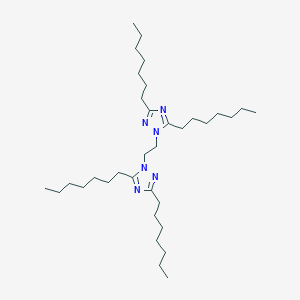
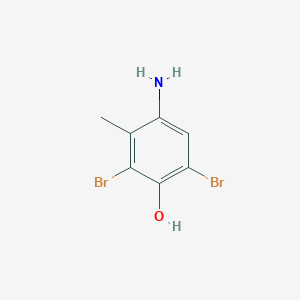

![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
